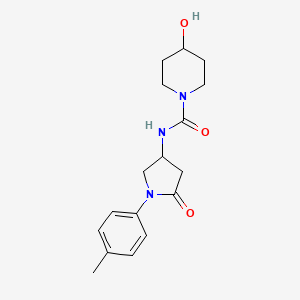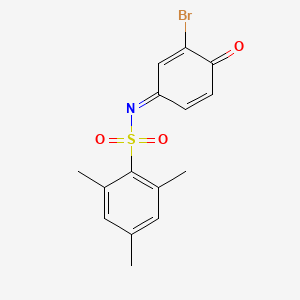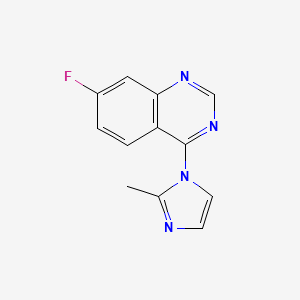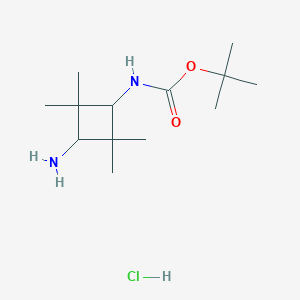
4-hydroxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-hydroxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1-carboxamide" appears to be a novel molecule with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds has been reported, such as the preparation of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which share a pyrrolidine core with the compound of interest . These compounds are synthesized from N-protected α-amino acids through a two-step process involving enaminones as key intermediates. Enaminones can be further used to construct other functionalized heterocycles before decomposing into pyrrole products . This suggests that a similar approach could potentially be applied to synthesize the compound .
Molecular Structure Analysis
Spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been studied using various techniques such as FT-IR, NMR, and UV . Quantum chemical methods were also employed to investigate properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . These studies provide a framework for analyzing the molecular structure of "this compound," as it likely shares similar structural features and could be studied using comparable methods.
Chemical Reactions Analysis
The related compounds discussed in the papers are shown to participate in various chemical reactions. For instance, 4-hydroxypyrroles are known to undergo partial aerial oxidation but can also be efficiently alkylated or reduced to form stable polysubstituted pyrrolidine derivatives . This information could be relevant when considering the reactivity and potential chemical transformations of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, involved optimization of reaction conditions and yielded a product with high purity . The process described could provide insights into the purification and characterization of "this compound," as well as its potential as a pharmaceutical agent.
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Research has led to the development of various novel compounds starting from similar structures, exploring their potential in creating new chemical entities. For instance, the synthesis of novel 5,7-diarylpyridopyrimidines from 4-oxo-N,2,6-triphenyl piperidine-3-carboxamides demonstrates the utility of these compounds in generating new heterocycles, which could have diverse applications including medicinal chemistry (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Flexible Ligand Synthesis for Coordination Polymers
In the domain of materials science, compounds with similar structures have been employed as flexible ligands to synthesize coordination polymers. These polymers exhibit unique properties, such as ferromagnetic behavior, making them of interest for applications in magnetic materials and potentially in quantum computing or data storage solutions (Ahmad, Sharma, Das, Poddar, & Bharadwaj, 2012).
Development of Anti-Inflammatory Agents
The structural motif found in 4-hydroxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1-carboxamide serves as a precursor in the synthesis of anti-inflammatory agents. By modifying and reacting these structures with different active hydrogen-containing compounds, researchers have developed compounds with potent anti-inflammatory activity, highlighting the therapeutic potential of derivatives (Rajasekaran, Sivakumar, & Jayakar, 1999).
Synthesis of Optically Pure Compounds
The field of asymmetric synthesis benefits from the structural features of these compounds, as demonstrated in the preparation of optically pure derivatives. Such compounds are crucial for the development of chiral drugs and materials, showcasing the relevance of this compound in producing enantiomerically enriched chemicals (Ruano, Alemán, & Cid, 2006).
Advancements in Antibacterial Compounds
Further illustrating the versatility of compounds with similar structures, the development of new antibacterial agents has been reported. By introducing different substituents and modifications, researchers have created compounds with enhanced antibacterial activity, indicating the potential of these structures in combating bacterial infections and addressing antibiotic resistance (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-2-4-14(5-3-12)20-11-13(10-16(20)22)18-17(23)19-8-6-15(21)7-9-19/h2-5,13,15,21H,6-11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZCPBJXHLXKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3016955.png)
![N-(4-butylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3016956.png)



